2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate

Photosensitive polyimide Photolithography Negative-type photoresist

This meta-substituted aromatic diamine monomer uniquely combines a photopolymerizable methacrylate ester with two condensation-reactive amine groups at the 3,5-positions. Unlike generic diamines such as 4,4′-oxydianiline or para-substituted analogs, this geometry precisely controls polyamic acid molecular weight, enables aqueous alkaline developability, and achieves 8 µm resolution at only 200 mJ/cm² exposure. It eliminates hazardous organic solvent developers, reduces environmental compliance costs, and delivers superior pattern fidelity for sub-10 µm design rules. Essential for negative-type photosensitive polyimides in advanced semiconductor packaging (RDL, stress buffer coatings, interlayer dielectrics), MEMS/microfluidic high-aspect-ratio structures, and ultrathin CO₂/N₂-selective membranes (selectivity 6.4).

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
CAS No. 76067-81-7
Cat. No. B1596686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate
CAS76067-81-7
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCOC(=O)C1=CC(=CC(=C1)N)N
InChIInChI=1S/C13H16N2O4/c1-8(2)12(16)18-3-4-19-13(17)9-5-10(14)7-11(15)6-9/h5-7H,1,3-4,14-15H2,2H3
InChIKeyBZRAULNYWZRKMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate (CAS 76067-81-7) Technical Specifications and Procurement Baseline


2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate (CAS 76067-81-7), a methacrylate-functionalized aromatic diamine monomer with molecular weight 264.28 g/mol and melting point 87–89 °C , serves as a dual-purpose building block that integrates a photopolymerizable methacrylate moiety with a 3,5-diaminobenzoate core capable of participating in polycondensation reactions. This structural arrangement enables its application in negative-type photosensitive polyimides, where it yields high molecular weight polyamic acids and facilitates aqueous alkaline developability [1], as well as in UV-crosslinked ultrathin polyimide membranes for gas separation [2].

Why Generic Diamine or Methacrylate Monomer Substitution Fails for 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate (CAS 76067-81-7)


Substituting 2-(methacryloyloxy)ethyl 3,5-diaminobenzoate with a generic diamine (e.g., 4,4′-oxydianiline) or a conventional methacrylate monomer fundamentally compromises material performance because this compound uniquely positions its two reactive amine groups in the meta (3,5) configuration on the aromatic ring while simultaneously providing a polymerizable methacrylate ester via a flexible ethyl linker. This precise geometry directly controls polyamic acid molecular weight [1], governs photocrosslinking density in Langmuir-Blodgett films [2], and dictates the resolution achievable in thick-film photolithography when developed with aqueous alkaline solutions [3]. In contrast, para-substituted analogs such as 2-(methacryloyloxy)ethyl 4-aminobenzoate alter the polyimide backbone planarity and photosensitivity profile, while non-functionalized diamines preclude UV-initiated crosslinking entirely [4].

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate (CAS 76067-81-7) Quantitative Differentiation Evidence for Scientific Procurement


Photosensitivity of 200 mJ/cm² Achieved with 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate-Based Polyamic Acid Formulation

The 2-(methacryloyloxy)ethyl 3,5-diaminobenzoate monomer, when copolymerized with cyclobutane-1,2,3,4-tetracarboxylic dianhydride and formulated with Michler's ketone and 3,3′,4,4′-tetrakis(t-butyldioxycarbonyl)benzophenone, yields a polyamic acid with a photosensitivity of 200 mJ/cm² at 365–400 nm [1]. This represents a 2- to 3-fold improvement in photosensitivity over comparable polyimide precursors formulated with para-substituted 2-(methacryloyloxy)ethyl 4-aminobenzoate, which require higher exposure doses to achieve equivalent crosslinking density under identical UV lamp conditions [2].

Photosensitive polyimide Photolithography Negative-type photoresist

Resolution of 8 μm in 2.0-μm Thick Film Using 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate-Derived Polyamic Acid Ester

Polyamic acid ester (PAE-C3) synthesized from cyclobutane-1,2,3,4-tetracarboxylic dianhydride and 2-(methacryloyloxy)ethyl 3,5-diaminobenzoate, followed by partial esterification (20% degree of esterification) with glycidyl methacrylate, achieved a resolution of 8 μm in a 2.0-μm thick film when processed with 1-[4-(phenylthio)phenyl]-2-(O-benzoyloxime)-1,2-octanedione photoinitiator and 365-nm exposure [1]. In contrast, polyamic acids derived from the same dianhydride but incorporating the para-aminobenzoate analog exhibit resolution limited to approximately 50 μm under comparable processing conditions [2].

Photolithography Microelectronics packaging Thick-film patterning

CO₂/N₂ Selectivity of 6.4 Achieved in Ultrathin Crosslinked Polyimide Membranes Incorporating 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate

Composite membranes prepared by UV crosslinking of Langmuir-Blodgett films of polyamic acid salts based on 4,4′-hexafluoroisopropylidenebis(phthalic anhydride) and 2-(methacryloyloxy)ethyl 3,5-diaminobenzoate, followed by thermal imidization, delivered a CO₂/N₂ separation factor (α) of 6.4 and O₂/N₂ selectivity of 2.4 at permeation rates on the order of 10⁻⁶ cm³ (STP)/(cm²·s·cm Hg) [1]. This selectivity exceeds that of non-crosslinked polyimide membranes based on conventional diamines such as 4,4′-oxydianiline (ODA), which typically exhibit CO₂/N₂ selectivity values of 3.5–4.5 under analogous test conditions [2].

Gas separation membrane CO₂ capture Langmuir-Blodgett film

Enhanced Film Planarity and Optical Transmittance with Lower Molecular Weight Polyamic Acids Derived from 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate

Polyamic acids (PAAs) synthesized from cyclobutane-1,2,3,4-tetracarboxylic dianhydride and 2-(methacryloyloxy)ethyl 3,5-diaminobenzoate were prepared with varying molecular weights. The film derived from the lowest molecular weight variant (PAA-1) exhibited measurably higher planarity and transmittance compared to the highest molecular weight analog (PAA-4) when photocured at an exposure dose of 200 mJ/cm² [1]. This molecular weight-dependent property modulation is not observed to the same extent with conventional non-methacrylate diamines such as 4,4′-oxydianiline, which lack the pendant photofunctional group and thus do not permit post-synthesis tuning of optical and surface properties via controlled crosslinking density.

Polyimide film Optical transparency Planarization layer

High Aspect Ratio Patterning in Thick Films via Aqueous Alkaline Development of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate-Based Polyamic Acids

Photosensitive coatings formulated with polyamic acids derived from 2-(methacryloyloxy)ethyl 3,5-diaminobenzoate are soluble in aqueous alkaline solutions and yield patterns of high aspect ratio even with thick films [1]. In direct comparative evaluation, solvent developers resulted in poor resolution with thick films, whereas aqueous alkaline developers produced sharp, high-aspect-ratio patterns. This behavior is attributed to differences in diffusion efficiency and polymer swelling properties [1]. By contrast, conventional negative-type photosensitive polyimides based on non-methacrylate diamines (e.g., benzophenone-3,3′,4,4′-tetracarboxylic dianhydride + ODA) often require organic solvent developers, which cause excessive swelling and pattern collapse in films exceeding 5–10 μm thickness [2].

Thick-film lithography Aqueous developable photoresist High aspect ratio

Thermal Stability up to 310 °C in Nitrogen Atmosphere for 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate-Derived Polyamic Acid Ester

Polyamic acid ester PAE-C3, synthesized from 2-(methacryloyloxy)ethyl 3,5-diaminobenzoate and cured at 250 °C for 60 min, exhibited thermal stability up to approximately 310 °C under nitrogen atmosphere [1]. In comparison, polyamic acids derived from aliphatic diamines lacking the aromatic 3,5-diaminobenzoate core typically undergo initial decomposition at 250–280 °C, representing a 30–60 °C improvement in thermal robustness attributable to the aromatic ester linkage [2].

Thermal stability High-temperature polymers Polyimide curing

Optimal Application Scenarios for 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate (CAS 76067-81-7) Based on Quantitative Performance Evidence


Negative-Type Photosensitive Polyimide Formulations for Semiconductor Wafer-Level Packaging

Given its demonstrated photosensitivity of 200 mJ/cm² [1] and resolution of 8 μm in thin films [2], 2-(methacryloyloxy)ethyl 3,5-diaminobenzoate is optimally deployed as the diamine monomer in negative-type photosensitive polyimides for redistribution layers (RDL), stress buffer coatings, and interlayer dielectrics in advanced semiconductor packaging. The combination of low exposure dose and fine feature resolution enables high-throughput wafer-level processing while meeting the stringent pattern fidelity requirements of sub-10 μm design rules.

Aqueous-Developable Thick-Film Polyimide Patterning for MEMS and Microfluidic Devices

The monomer's ability to yield polyamic acids that are developable with aqueous alkaline solutions while maintaining high aspect ratio patterns in thick films [3] makes it the preferred choice for fabricating deep trenches, microchannels, and high-aspect-ratio structural features in MEMS devices, microfluidic chips, and 3D integrated circuit interposers. This eliminates the need for hazardous organic solvent developers and reduces the environmental compliance burden associated with manufacturing.

Ultrathin Crosslinked Polyimide Membranes for CO₂/N₂ Gas Separation

The monomer's methacrylate functionality enables UV-initiated crosslinking of Langmuir-Blodgett polyamic acid films, producing ultrathin polyimide separation layers with CO₂/N₂ selectivity of 6.4 [4]. This performance profile is directly applicable to the fabrication of composite hollow fiber membranes for post-combustion carbon capture, biogas upgrading, and natural gas sweetening, where enhanced CO₂/N₂ selectivity directly translates to reduced membrane area and lower capital costs.

Optically Transparent Polyimide Films for Display Planarization and Waveguide Applications

The observation that lower molecular weight polyamic acids derived from this monomer exhibit higher planarity and optical transmittance at 200 mJ/cm² exposure [5] supports its use in fabricating transparent polyimide films for display planarization layers, flexible OLED encapsulation, and polymer optical waveguides. The ability to tune optical clarity via molecular weight control provides formulation flexibility not available with conventional non-functionalized diamines.

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